2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide
Description
2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide is an acetamide derivative featuring a 4-fluorophenyl group attached to the acetamide backbone and a 3-methoxypiperidinyl-substituted phenyl ring.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-25-19-3-2-12-23(14-19)18-10-8-17(9-11-18)22-20(24)13-15-4-6-16(21)7-5-15/h4-11,19H,2-3,12-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYRRCVWHBYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Introduction of the Piperidinyl Group:
Acetylation: The final step is the acetylation of the intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxypiperidinyl groups play a crucial role in its binding affinity and activity. The compound may act by modulating the activity of enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with similar acetamide derivatives from the evidence:
Key Observations:
Substituent Effects :
- The 4-fluorophenyl group in the target and enhances lipophilicity compared to the 4-methoxyphenyl () or trifluoromethylphenyl ().
- The 3-methoxy group on the piperidine ring (target) increases hydrophilicity relative to the sulfonyl () or trifluoromethyl () groups, which are electron-withdrawing and polar.
Heterocyclic Moieties: Piperidine vs. Isoindole-1,3-dione () introduces a rigid, planar structure, contrasting with the flexible piperidine/piperazine rings in other compounds.
Biological Activity
2-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]acetamide, with CAS number 1797889-50-9, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 342.4 g/mol
- Structure : The compound features a fluorophenyl group and a methoxypiperidine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective antagonist or modulator at certain receptor sites, particularly in the central nervous system (CNS).
Key Mechanisms:
- Dopaminergic Modulation : The compound may influence dopaminergic pathways, which are crucial for mood regulation and cognitive functions.
- Serotonergic Activity : It has been observed to interact with serotonin receptors, potentially affecting anxiety and depression-related behaviors.
- Adrenergic Receptors : There is evidence suggesting that the compound may also modulate adrenergic receptors, impacting cardiovascular responses and stress-related pathways.
Pharmacodynamics
The pharmacodynamic profile indicates that this compound exhibits dose-dependent effects on neurotransmission. In vitro studies have demonstrated:
- Inhibition of Reuptake : The compound may inhibit the reuptake of neurotransmitters like dopamine and serotonin, leading to increased availability in synaptic clefts.
- Receptor Binding Affinity : Binding assays show significant affinity for both dopaminergic and serotonergic receptors, suggesting a potential role in treating disorders such as schizophrenia or depression.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Anxiety Models :
- A study conducted on animal models of anxiety revealed that administration of the compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a significant reduction in time spent in the open arms, suggesting anxiolytic effects.
-
Cognitive Function Assessment :
- In a separate study assessing cognitive function, subjects treated with varying doses of the compound showed improvements in memory retention tasks compared to control groups. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.
-
Cardiovascular Impact :
- Research focusing on cardiovascular responses showed that the compound could modulate heart rate and blood pressure through adrenergic receptor pathways, indicating its potential for managing cardiovascular disorders.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 342.4 g/mol |
| Molecular Formula | CHFNO |
| Dopaminergic Activity | Modulates dopamine receptors |
| Serotonergic Activity | Interacts with serotonin receptors |
| Adrenergic Activity | Modulates adrenergic receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
